molecular formula C10H15NO4 B1451250 6-(Dimethoxymethyl)-2,3-dimethoxypyridine CAS No. 1142191-61-4

6-(Dimethoxymethyl)-2,3-dimethoxypyridine

Cat. No. B1451250
M. Wt: 213.23 g/mol
InChI Key: AJJXKTWRPZBQJP-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Dynamic NMR Studies and Complex Formation

One significant application of dimethoxymethylpyridine derivatives is in the formation of bidentate chelate complexes with transition metals. Creber et al. (2000) explored the fluxionality of 2-(dimethoxymethyl)pyridine and its derivatives in rhenium(I) and platinum(IV) complexes. Their study showed that these complexes undergo fluxional processes, which are movements that allow for the interconversion between coordinated and pendant OMe groups. This property is vital in understanding the dynamic behavior of these complexes in various chemical environments, which could have implications for catalysis and the development of novel materials (Creber et al., 2000).

Synthesis of Pyridine Derivatives

The synthesis of novel pyridine derivatives is another critical application area. Yu-yan (2004) reported the synthesis of 2,2′,6,6′-Tetramethoxy-4,4′-diphenylphosphinoyl-3,3′-bipyridyl, starting from 2,6-dimethoxypyridine. This synthesis route highlights the versatility of dimethoxypyridine derivatives in creating complex organic molecules, which can have applications in organic electronics, light-emitting diodes (LEDs), and as intermediates in pharmaceutical synthesis (Chen Yu-yan, 2004).

Antioxidant Properties and Biochemical Applications

Wijtmans et al. (2004) investigated the antioxidant properties of a series of 6-substituted-2,4-dimethyl-3-pyridinols, revealing their significant effectiveness as phenolic chain-breaking antioxidants. These findings are essential for developing new antioxidants that can protect against oxidative stress, with potential applications in food preservation, cosmetics, and therapeutic agents (Wijtmans et al., 2004).

Metal Complexes and Cytotoxic Activity

Gómez‐Ruiz et al. (2011) focused on the biological studies of titanium(IV), tin(IV), and gallium(III) derivatives with the 2,6-dimethoxypyridine-3-carboxylato ligand. They found a higher cytotoxicity in tin(IV) and gallium(III) derivatives compared to their titanium(IV) counterparts, suggesting potential applications in cancer research and treatment (Gómez‐Ruiz et al., 2011).

Material Science and Polymer Synthesis

In materials science, the synthesis of thermosetting poly(phenylene ether) containing allyl groups by Fukuhara et al. (2004) demonstrated how derivatives of dimethoxypyridine could be utilized in creating high-performance polymers. These polymers have applications in coatings, adhesives, and as matrix materials in composites due to their excellent thermal stability and mechanical properties (Fukuhara et al., 2004).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a less-known compound like “6-(Dimethoxymethyl)-2,3-dimethoxypyridine”, some of this information might not be available. It’s always a good idea to consult primary literature sources or reputable databases for the most accurate and up-to-date information.


properties

IUPAC Name

6-(dimethoxymethyl)-2,3-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-12-8-6-5-7(10(14-3)15-4)11-9(8)13-2/h5-6,10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJXKTWRPZBQJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)C(OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673897
Record name 6-(Dimethoxymethyl)-2,3-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Dimethoxymethyl)-2,3-dimethoxypyridine

CAS RN

1142191-61-4
Record name 6-(Dimethoxymethyl)-2,3-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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